N-(4-(diethylamino)-2-methylphenyl)-1H-1,2,3-triazole-5-carboxamide
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Overview
Description
The compound is a derivative of diethylamino and triazole . Diethylamino is a functional group in organic chemistry, consisting of an amine attached to two ethyl groups. Triazoles are a class of five-membered ring compounds containing three nitrogen atoms. They are often used in pharmaceuticals and as building blocks in organic synthesis .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods, including infrared spectra, NMR, elemental analysis, and mass spectrometry . These techniques can provide information about the types of atoms in a molecule, their connectivity, and their three-dimensional arrangement.
Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups and structure. Diethylamino compounds, for example, are often used in the production of corrosion inhibitors and other commercial products .
Physical and Chemical Properties Analysis
Physical and chemical properties of a compound can be determined through experimental and theoretical methods . These properties include solubility, melting point, boiling point, refractive index, and UV absorption peak .
Scientific Research Applications
Synthesis and Photophysical Properties
Triazole derivatives, including those similar to the specified chemical, are often explored for their unique photophysical properties. For instance, Padalkar et al. (2015) synthesized novel 2-{2-[4-(N,N-diethylamino)–2–hydroxyphenyl]-1H-benzo[d]imidazol–6–yl}-2H-naphtho[1,2-d][1,2,3] fluorescent triazole derivatives. These compounds exhibited absorption and emission in the blue and green regions, indicating their potential as blue-emitting fluorophores. Their photophysical properties were analyzed in various solvents, and their stability up to 300°C was noted, suggesting applications in materials science, particularly in the development of fluorescent materials for optical devices and sensors (Padalkar, Lanke, Chemate, & Sekar, 2015).
Antimicrobial Applications
The antimicrobial potential of triazole derivatives is another significant area of research. Fandaklı et al. (2012) investigated new 1,2,4-triazol-3-one derivatives for their antimicrobial activities. Their study revealed that certain Mannich bases derived from these triazoles showed notable activity against various microorganisms compared to standard drugs like ampicillin. This suggests that compounds within this class can be synthesized and modified to enhance their antimicrobial efficacy, offering pathways for developing new antibacterial and antifungal agents (Fandaklı, Başoğlu, Bektaş, Yolal, Demirbaş, & Karaoglu, 2012).
Anticancer and Anti-inflammatory Activities
Compounds structurally related to "N-(4-(diethylamino)-2-methylphenyl)-1H-1,2,3-triazole-5-carboxamide" have also been assessed for their potential anticancer and anti-inflammatory properties. Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines derivatives, demonstrating that some of these compounds possess significant anticancer activities against certain cancer cell lines, as well as anti-5-lipoxygenase activities, indicative of their anti-inflammatory potential. This highlights the possibility of triazole and pyrazolopyrimidine derivatives in the development of new therapeutic agents for cancer and inflammation (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[4-(diethylamino)-2-methylphenyl]-2H-triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O/c1-4-19(5-2)11-6-7-12(10(3)8-11)16-14(20)13-9-15-18-17-13/h6-9H,4-5H2,1-3H3,(H,16,20)(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAGUQJXXGVQDRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)C2=NNN=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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